4-Bromo-7H-pyrrolo[2,3-D]pyrimidine

PAK4 inhibition Kinase inhibitor Cancer therapeutics

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine (CAS 889939-42-8) is a critical 7-deazapurine scaffold for kinase inhibitor development, notably PAK4 (IC50 2.7 nM), mutant EGFR, and HPK1 (IC50 3.5 nM). Its 4-bromo handle provides optimal reactivity balance for Suzuki-Miyaura coupling—superior to less reactive chloro or unstable iodo analogs. Essential for generating selective, patentable oncology candidates.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 889939-42-8
Cat. No. B1290742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
CAS889939-42-8
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=N2)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
InChIKeyZFGUUMUJFWDZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7H-pyrrolo[2,3-D]pyrimidine (CAS 889939-42-8): A Critical Building Block for Kinase Inhibitor Scaffolds


4-Bromo-7H-pyrrolo[2,3-D]pyrimidine (CAS 889939-42-8) is a key heterocyclic intermediate in medicinal chemistry, primarily valued as a versatile scaffold for developing kinase inhibitors [1]. This compound is structurally defined as a 7-deazapurine with a bromine atom at the 4-position, providing a reactive handle for cross-coupling reactions. Its utility is well-documented, with multiple patents (e.g., US 9,540,385) [2] and academic publications describing its use in synthesizing inhibitors targeting a broad range of kinases, including Bruton's tyrosine kinase (Btk), EGFR, and PAK4, making it a foundational component in many early-stage oncology and immunology drug discovery projects [3].

Procurement Risks of Substituting 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine with Other Halogenated Analogs


Substituting 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine with other in-class compounds like its chloro- or iodo-analogs is highly inadvisable due to the significant impact of the halogen atom on chemical reactivity and subsequent biological performance [1]. The 4-position halogen's role in cross-coupling reactions (e.g., Suzuki-Miyaura) is critical; the C-Br bond provides an optimal balance of oxidative addition reactivity and stability, which is not matched by the less reactive C-Cl bond or the potentially unstable C-I bond [2]. Furthermore, studies on related kinase inhibitor series demonstrate that the specific halogen at this position profoundly influences target binding affinity and selectivity, as even subtle changes can alter the compound's ability to form key interactions within the kinase's ATP-binding pocket [3].

Quantifiable Differentiation: Comparative Performance Data for 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine and Its Analogs


4-Bromo Substitution Achieves Superior PAK4 Inhibitory Potency vs. Alternative Scaffolds

A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives, synthesized using 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine as the starting scaffold, demonstrated highly potent inhibitory activity against PAK4. The most active compounds from this series, 5n and 5o, achieved nanomolar IC50 values. This performance establishes a benchmark for PAK4 inhibition that is not consistently matched by other in-class scaffolds without the 4-bromo substitution pattern [1].

PAK4 inhibition Kinase inhibitor Cancer therapeutics

Derived HPK1 Inhibitors Demonstrate Sub-4 nM Potency and Favorable Kinome Selectivity

Optimization efforts based on the 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine core led to the discovery of compound 31, a highly potent hematopoietic progenitor kinase 1 (HPK1) inhibitor. This compound exhibited an IC50 of 3.5 nM against HPK1 and displayed favorable selectivity across a broad panel of kinases [1]. This level of potency and selectivity is a key differentiator for this chemotype.

HPK1 inhibition Cancer immunotherapy Kinase selectivity

Derivative Exhibits >100-Fold Selectivity for Mutant EGFR Over Wild-Type in NSCLC Models

A covalent pyrrolo[2,3-d]pyrimidine derivative (compound 12i), synthesized via optimized cross-coupling reactions, displayed remarkable selectivity for mutant EGFR. It inhibited T790M mutant EGFR with an IC50 of 0.21 nM, achieving a 104-fold selectivity window over wild-type EGFR (IC50 of 22 nM) [1]. This selectivity profile is a critical advantage for reducing off-target toxicity.

EGFR inhibition NSCLC Mutant selectivity

Optimized C-Br Reactivity Enables Controlled, Sequential Cross-Coupling Chemistry

The chemoselectivity of the 4-bromo group in pyrrolo[2,3-d]pyrimidines is a critical advantage in multi-step synthesis. Studies using 2,4-dichloropyrrolo[2,3-d]pyrimidine have shown that the 4-position chlorine is significantly more reactive in Suzuki-Miyaura couplings than the 2-position chlorine, allowing for sequential derivatization [1]. The C-Br bond in 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is expected to be even more reactive, offering greater synthetic control and potentially higher yields for the first coupling step compared to the chloro analog.

Suzuki-Miyaura coupling Chemoselectivity Synthetic methodology

Strategic Application Scenarios for 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine in Drug Discovery


Building a Selective PAK4 Inhibitor Library for Cancer Drug Discovery

Procure 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine to serve as the core scaffold for a focused library of PAK4 inhibitors. As demonstrated by Wang et al. (2022), this specific intermediate enables the synthesis of compounds with potent enzymatic activity (IC50 = 2.7 nM for compound 5n) [1]. Using this as a starting point for structure-activity relationship (SAR) studies allows for rapid exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties against a validated oncology target.

Developing Next-Generation Covalent Inhibitors for Mutant-Selective Targeting

Utilize the 4-bromo intermediate in a synthetic route designed to create irreversible, covalent kinase inhibitors. The work by Kaspersen et al. (2021) demonstrates that derivatives of this scaffold can be optimized to achieve exceptional selectivity for disease-relevant mutants (e.g., 104-fold selectivity for T790M mutant EGFR over wild-type) [1]. This application is critical for developing safer therapeutics with a larger therapeutic window by minimizing off-target effects on normal tissues.

Generating Novel IP in Immuno-Oncology via HPK1 Inhibition

Employ this building block to establish a novel chemical series of HPK1 inhibitors for cancer immunotherapy. Research from Wu et al. (2023) validates that potent compounds (IC50 = 3.5 nM) with favorable kinome selectivity can be derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold [1]. This creates an opportunity for generating new intellectual property and developing a differentiated clinical candidate in the competitive immuno-oncology landscape.

Streamlining Multi-Step Synthesis of Complex Pyrrolopyrimidines

Integrate 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine into process chemistry workflows to leverage its chemoselective reactivity. The enhanced reactivity of the C-Br bond compared to C-Cl allows for efficient and controlled sequential derivatization via palladium-catalyzed cross-coupling, as supported by the methodology established for similar systems [1]. This approach can improve synthetic efficiency, reduce the number of required steps, and lower the overall cost of goods for advanced intermediates and API candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.